1-(6-(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazine ring, a piperazine moiety, and a sulfonyl group attached to a dimethylbenzene ring. It is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine ring and the piperazine moiety.
Reaction with Substituted Aryl Isothiocyanate: The compound 4 (1 equiv., 10 mmol) and substituted aryl isothiocyanate (1 equiv., 10 mmol) are mixed in 25 ml of anhydrous ethanol and heated under reflux.
Cooling and Filtration: The reaction mixture is cooled, and the precipitate is filtered off, washed with ether, and dried.
Chemical Reactions Analysis
1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Research: The compound is used in biological assays to study its effects on various enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves its interaction with molecular targets such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and increasing the levels of acetylcholine in the synaptic cleft . This inhibition can help alleviate symptoms of diseases characterized by acetylcholine deficiency.
Comparison with Similar Compounds
1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE can be compared with other similar compounds, such as:
- N-benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine .
- 2-chloro-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one .
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 1-{6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE lies in its specific combination of the pyridazine ring, piperazine moiety, and sulfonyl group, which contributes to its distinct biological properties.
Properties
Molecular Formula |
C22H31N5O2S |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
1-[6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane |
InChI |
InChI=1S/C22H31N5O2S/c1-18-7-8-20(17-19(18)2)30(28,29)27-15-13-26(14-16-27)22-10-9-21(23-24-22)25-11-5-3-4-6-12-25/h7-10,17H,3-6,11-16H2,1-2H3 |
InChI Key |
HNEZNGXGJMRTND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.